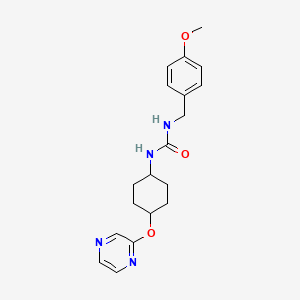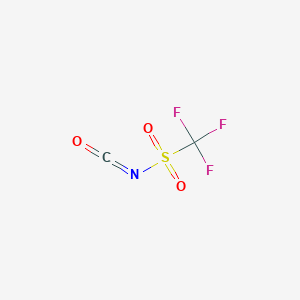
4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine is a complex organic compound with the molecular formula C20H20N2O3S This compound features a naphthalene sulfonyl group attached to a piperidine ring, which is further connected to a pyridine ring via an ether linkage
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been reported to interact with various targets leading to a wide range of biological activities . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Biochemical Pathways
Piperidine derivatives have been reported to affect various biochemical pathways, leading to their wide range of pharmacological activities .
Result of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reduction of pyridine derivatives.
Sulfonylation: The piperidine intermediate is then reacted with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine to form the naphthalen-1-ylsulfonyl piperidine derivative.
Ether Formation: Finally, the naphthalen-1-ylsulfonyl piperidine derivative is reacted with 4-hydroxypyridine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or sulfoxide.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce sulfides or sulfoxides. Substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((1-(Naphthalen-1-ylsulfonyl)piperidin-4-yl)oxy)pyridine: Similar structure but with a different substitution pattern on the piperidine ring.
4-((1-(Benzylsulfonyl)piperidin-3-yl)oxy)pyridine: Features a benzyl group instead of a naphthalene group.
4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)quinoline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
The unique combination of the naphthalene sulfonyl group, piperidine ring, and pyridine ring in 4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine provides distinct chemical and biological properties. This structural arrangement can result in enhanced binding affinity and specificity for certain molecular targets, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
4-(1-naphthalen-1-ylsulfonylpiperidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-26(24,20-9-3-6-16-5-1-2-8-19(16)20)22-14-4-7-18(15-22)25-17-10-12-21-13-11-17/h1-3,5-6,8-13,18H,4,7,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIXNXIJOAVIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2746520.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid](/img/structure/B2746524.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2746527.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide](/img/structure/B2746528.png)

![N-(2,5-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2746530.png)





![3-(4-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2746537.png)

